molecular formula C11H10ClNO2 B1595235 2-Chloro-7-methoxyquinoline-3-methanol CAS No. 333408-48-3

2-Chloro-7-methoxyquinoline-3-methanol

Cat. No.: B1595235
CAS No.: 333408-48-3
M. Wt: 223.65 g/mol
InChI Key: VZILTDJTOMNDTH-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocyclic Compounds in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs. openmedicinalchemistryjournal.comresearchgate.net Their prevalence is underscored by the fact that approximately 60% of unique small-molecule drugs approved by the FDA contain a nitrogen heterocycle. mdpi.comnih.gov This widespread use can be attributed to several key factors. The presence of nitrogen atoms within a cyclic structure imparts unique physicochemical properties, including the ability to form hydrogen bonds, which is crucial for molecular recognition and binding to biological targets such as enzymes and receptors. nih.gov

These compounds are found in a wide array of biologically important molecules, including alkaloids, vitamins, hormones, and antibiotics. mdpi.comnih.gov The structural diversity of nitrogen heterocycles allows for a high degree of molecular tailoring, enabling chemists to fine-tune the pharmacological properties of a molecule to enhance its efficacy and reduce side effects. mdpi.com This adaptability has made them indispensable in the development of treatments for a wide range of diseases, including cancer, infections, and inflammatory conditions. mdpi.com

The Quinoline (B57606) Moiety as a Privileged Structure in Drug Discovery and Development

Within the vast family of nitrogen-containing heterocycles, the quinoline moiety holds a special status as a "privileged structure." nih.govnih.govmdpi.com This term is used to describe a molecular scaffold that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad spectrum of biological activities. nih.gov The quinoline ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a key component in numerous pharmaceuticals with diverse therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents. nih.govresearchgate.netnih.gov

The versatility of the quinoline scaffold stems from its synthetic accessibility and the ease with which its structure can be modified. nih.govresearchgate.net This allows for the creation of large libraries of derivatives with varied electronic and steric properties, facilitating the optimization of drug candidates. researchgate.net The inherent biological activity of the quinoline core, combined with its amenability to chemical modification, has solidified its position as a powerful tool in the design and development of novel therapeutic agents. nih.govnih.gov

Contextualization of 2-Chloro-7-methoxyquinoline-3-methanol within the Broader Quinoline Research Landscape

The compound this compound represents a specific example of a functionalized quinoline derivative. Its structure features a quinoline core with a chloro substituent at the 2-position, a methoxy (B1213986) group at the 7-position, and a methanol (B129727) group at the 3-position. Each of these functional groups can significantly influence the molecule's chemical reactivity and biological properties.

The 2-chloro substituent is a common feature in many quinoline-based synthetic intermediates. rsc.orgchemijournal.com This chlorine atom can serve as a leaving group in nucleophilic substitution reactions, providing a convenient handle for introducing a wide variety of other functional groups at this position. The methoxy group at the 7-position can modulate the electronic properties of the quinoline ring system, potentially influencing its binding affinity to biological targets. The methanol group at the 3-position introduces a site for further chemical modification, such as esterification or etherification, and can also participate in hydrogen bonding interactions.

The synthesis of related compounds, such as (2-Chloro-8-methoxyquinolin-3-yl)methanol, has been achieved through the reduction of the corresponding aldehyde. nih.gov This suggests a potential synthetic route for this compound. The study of such substituted quinolines is crucial for understanding structure-activity relationships and for the rational design of new and more effective quinoline-based drugs. orientjchem.org

Research Avenues and Future Directions for Advanced Quinoline Chemistry and Biology

The future of quinoline chemistry and its application in biology is poised for significant advancement. A key area of focus will be the development of more sustainable and efficient synthetic methods for producing quinoline derivatives. mdpi.com This includes the use of greener solvents and catalysts to minimize environmental impact. mdpi.com

Furthermore, there is a growing interest in exploring the multi-target potential of quinoline-based compounds. mdpi.com The ability of the quinoline scaffold to interact with multiple biological targets opens up possibilities for developing novel therapies for complex diseases. mdpi.com The integration of computational chemistry and machine learning is also expected to play a crucial role in accelerating the discovery and optimization of new quinoline-based drugs by predicting their biological activities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. mdpi.commdpi.com

The continued exploration of the vast chemical space accessible from the quinoline scaffold, coupled with advancements in biological screening and computational modeling, will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. nih.govorientjchem.org The study of specific derivatives like this compound and its analogs will contribute to a deeper understanding of the structure-activity relationships that govern the diverse biological effects of this remarkable class of compounds. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-7-methoxyquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-15-9-3-2-7-4-8(6-14)11(12)13-10(7)5-9/h2-5,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZILTDJTOMNDTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356675
Record name 2-Chloro-7-methoxyquinoline-3-methanol
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Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333408-48-3
Record name 2-Chloro-7-methoxyquinoline-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 333408-48-3
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Synthetic Methodologies and Chemical Transformations of 2 Chloro 7 Methoxyquinoline 3 Methanol and Its Analogs

Direct Synthetic Routes to 2-Chloro-7-methoxyquinoline-3-methanol

The synthesis of this compound is most commonly achieved through a two-step process, beginning with the formation of a crucial aldehyde intermediate.

Reduction Strategies Utilizing 2-Chloroquinoline-3-carbaldehyde (B1585622) Precursors

The primary and most well-established route to this compound involves the chemical reduction of its corresponding aldehyde, 2-chloro-7-methoxyquinoline-3-carbaldehyde. guidechem.comnih.gov This precursor is typically synthesized via the Vilsmeier-Haack reaction, where a substituted acetanilide (B955) is treated with a formylating agent like a mixture of phosphorus oxychloride and N,N-dimethylformamide (DMF). rsc.orgnih.gov Once the aldehyde is secured, the subsequent reduction of the formyl group to a hydroxymethyl group is a critical step.

Sodium borohydride (B1222165) (NaBH₄) stands out as a preferred reagent for the reduction of the aldehyde functional group in 2-chloroquinoline-3-carbaldehyde analogs due to its selectivity and mild reaction conditions. masterorganicchemistry.comyoutube.com This reagent efficiently reduces aldehydes and ketones to their corresponding primary and secondary alcohols, respectively, while typically leaving other reducible functional groups, such as esters or the chloro-substituent on the quinoline (B57606) ring, intact. masterorganicchemistry.com

The general procedure involves dissolving the aldehyde precursor in a suitable alcoholic solvent, such as methanol (B129727) or ethanol (B145695), followed by the portion-wise addition of sodium borohydride at a controlled temperature, often at room temperature or below. ugm.ac.id The reaction is typically rapid and is monitored until the starting aldehyde is fully consumed. An aqueous workup is then performed to quench the excess reagent and hydrolyze the resulting borate (B1201080) ester, yielding the final alcohol product, this compound. masterorganicchemistry.comugm.ac.id

Table 1: General Protocol for Sodium Borohydride Reduction

StepProcedurePurpose
1. Dissolution The aldehyde precursor is dissolved in an alcohol solvent (e.g., methanol, ethanol).To create a homogeneous reaction mixture.
2. Reduction Sodium borohydride is added slowly to the solution at a controlled temperature (e.g., 0 °C to room temp).To reduce the aldehyde to a primary alcohol.
3. Monitoring The reaction progress is monitored using Thin Layer Chromatography (TLC).To determine the point of reaction completion.
4. Quenching & Workup The reaction is quenched with an aqueous solution (e.g., saturated NaHCO₃) and the product is extracted.To neutralize excess NaBH₄ and isolate the alcohol.

Development of Novel and Efficient Synthetic Approaches

While the Vilsmeier-Haack reaction followed by sodium borohydride reduction is a robust and widely used method, the field of organic synthesis continually seeks more efficient, atom-economical, and environmentally benign alternatives. Research into one-pot procedures or the use of alternative catalytic systems for the direct conversion of precursors to the desired alcohol represents an ongoing area of interest in quinoline chemistry. However, the two-step synthesis starting from the corresponding substituted acetanilide remains the most documented and efficient pathway to date for this class of compounds. rsc.orgrsc.org

Derivatization and Functionalization Strategies Involving the Quinoline Core

The this compound scaffold possesses two primary sites for further chemical modification: the electrophilic C-2 carbon bearing a chloro substituent and the nucleophilic hydroxymethyl group at the C-3 position.

Nucleophilic Substitution Reactions at the C-2 Position of the Quinoline Ring

The chlorine atom at the C-2 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). nih.gov This reactivity allows for the introduction of a wide array of functional groups by displacing the chloride ion with various nucleophiles. Such reactions are fundamental in creating diverse libraries of quinoline derivatives. researchgate.netmdpi.com

Common nucleophiles employed in these reactions include:

Alkoxides: Reaction with sodium methoxide (B1231860) in methanol can replace the C-2 chlorine with a methoxy (B1213986) group. google.com

Amines: A broad range of primary and secondary amines can be used to displace the chlorine, forming 2-aminoquinoline (B145021) derivatives. These reactions may be conducted in the presence of a base like potassium carbonate or may be catalyzed by an acid. nih.govgoogle.com

Thiols: Thiolates can be used to introduce sulfur-based functionalities.

Azoles: Heterocyclic amines such as 1,2,4-triazole (B32235) can act as nucleophiles to form C-N bonds at the C-2 position. researchgate.net

The reactivity in these SNAr reactions is influenced by the nature of the nucleophile and the specific substituents present on the quinoline ring. researchgate.net

Table 2: Examples of Nucleophilic Substitution at the C-2 Position of Chloroquinolines

NucleophileReagent ExampleProduct TypeReference
AmineSubstituted Anilines2-(Arylamino)quinolines rsc.orgresearchgate.net
Azole1,2,4-Triazole2-(1H-1,2,4-Triazol-1-yl)quinolines researchgate.net
AlkoxideSodium Methoxide2-Methoxyquinolines google.com
AmineEthylene Glycol / 4H-1,2,4-triazol-4-amine2-(Amino-triazolyl)quinolines nih.gov

Chemical Transformations of the Hydroxymethyl Group at C-3

The primary alcohol (hydroxymethyl group) at the C-3 position is a versatile functional handle that can undergo various chemical transformations. These reactions allow for the fine-tuning of the molecule's properties by modifying the C-3 substituent.

Key transformations include:

Oxidation: The hydroxymethyl group can be oxidized back to the aldehyde (2-chloro-7-methoxyquinoline-3-carbaldehyde) using mild oxidizing agents. More vigorous oxidation can lead to the corresponding carboxylic acid. A review notes the oxidation of the related aldehyde group to an ester using iodine and potassium carbonate in methanol. rsc.org

Esterification: Reaction with acyl chlorides or carboxylic anhydrides can convert the alcohol into the corresponding esters.

Etherification: The alcohol can be converted into an ether through reactions like the Williamson ether synthesis.

Halogenation: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl group with a halogen atom, yielding a reactive halomethylquinoline intermediate, which is itself a useful substrate for further nucleophilic substitutions.

These derivatizations of the hydroxymethyl group significantly expand the chemical space accessible from the parent alcohol, enabling the synthesis of a wide range of functionalized quinoline analogs. rsc.org

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be selectively oxidized to furnish the corresponding aldehyde, 2-chloro-7-methoxyquinoline-3-carbaldehyde, or further to the carboxylic acid, 2-chloro-7-methoxyquinoline-3-carboxylic acid. The choice of oxidizing agent and reaction conditions dictates the final product.

To Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) are commonly employed for the conversion of primary alcohols to aldehydes without over-oxidation.

To Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid. Alternatively, a two-step process involving the oxidation of the intermediate aldehyde can be employed. Research on related 2-chloro-3-formylquinolines has shown that the aldehyde can be oxidized to a methyl ester using a combination of iodine and potassium carbonate in methanol. rsc.orgnih.gov This suggests the formation of the carboxylic acid as an intermediate. A more direct conversion of 2-chloroquinoline-3-carbaldehyde to the corresponding carboxylic acid has been achieved using silver nitrate (B79036) (AgNO₃) and sodium hydroxide (B78521) in an ethanol solution. mdpi.com

A study on the Cannizzaro reaction of 2-chloro-3-formylquinolines reported that under basic conditions with methanol, a disproportionation reaction occurs, yielding both the corresponding alcohol and the carboxylic acid, alongside methoxylation at the C-2 position. ias.ac.in

Table 1: Oxidation Reactions of 2-Chloroquinoline-3-carbaldehyde Analogs

Starting Material Reagents and Conditions Product Yield (%) Reference
2-Chloro-3-formylquinolines I₂, K₂CO₃, MeOH, heat Methyl 2-chloroquinoline-3-carboxylates 70-98 rsc.orgnih.gov
2-Chloroquinoline-3-carbaldehyde AgNO₃, NaOH, EtOH, rt, 4h 2-Chloroquinoline-3-carboxylic acid - mdpi.com
Reduction Reactions for Alternative Derivatives

The reduction of the hydroxymethyl group in this compound to a methyl group would yield 2-chloro-7-methoxy-3-methylquinoline. This transformation typically requires strong reducing agents capable of cleaving a C-O bond. While direct literature on the reduction of this specific alcohol is scarce, analogous reductions suggest that reagents like lithium aluminum hydride (LiAlH₄), which is known to reduce nitrile groups in similar quinoline systems to amines, could potentially be used under forcing conditions. rsc.org Another common method for such reductions involves a two-step process: conversion of the alcohol to a halide (e.g., chloromethyl derivative) followed by reductive dehalogenation.

Conversion to Chloromethyl Derivatives for Further Functionalization

The hydroxyl group of this compound can be converted to a more reactive chloromethyl group, creating a valuable intermediate for nucleophilic substitution reactions. This transformation is typically achieved using reagents like thionyl chloride (SOCl₂) or phosphorus halides. The resulting 2-chloro-3-(chloromethyl)-7-methoxyquinoline (B1607498) serves as a key building block for introducing a variety of functional groups at the C-3 position by reaction with different nucleophiles (e.g., amines, thiols, cyanides).

Reactions Involving the Methoxy Group at C-7

The methoxy group at the C-7 position is an important modulator of the electronic properties of the quinoline ring and a site for potential functionalization.

Regioselective Demethylation Studies

The cleavage of the methyl ether at the C-7 position to yield the corresponding 7-hydroxyquinoline (B1418103) derivative is a significant transformation. The choice of demethylating agent is crucial for achieving regioselectivity, especially in molecules with multiple sensitive functional groups. Common reagents for ether cleavage include strong protic acids like HBr and Lewis acids such as boron tribromide (BBr₃). researchgate.netnih.gov Studies have shown that BBr₃ can effectively demethylate aryl methyl ethers, sometimes with unexpected reactivity, such as inducing cyclization in suitably substituted N-phenethylimides. nih.govnih.gov For quinoline derivatives with multiple methoxy groups, various conditions have been explored to achieve selectivity, including AlCl₃/NaI and thiol-based methods. researchgate.net The precise conditions for the selective demethylation of this compound would need to be empirically determined to avoid side reactions at other positions. researchgate.net

Table 2: Common Reagents for Demethylation of Methoxyquinolines

Reagent Conditions Reference
Boron Tribromide (BBr₃) Typically in an inert solvent like CH₂Cl₂ nih.govnih.gov
48% Hydrobromic Acid (HBr) H₂O, 80-100°C researchgate.net
Aluminum Chloride/Sodium Iodide (AlCl₃/NaI) - researchgate.net

Reactions of the Quinoline Nitrogen

The lone pair of electrons on the quinoline nitrogen atom allows for electrophilic attack, leading to the formation of quinolinium salts. Research has demonstrated the direct phenylation of the nitrogen atom in 2-methyl- and 2-phenylquinoline (B181262) using free phenyl cations generated from the beta-decay of tritium. nih.gov This method results in the formation of N-phenylquinolinium salts, which are lipophilic quaternary onium compounds. nih.gov This suggests that this compound could undergo similar N-alkylation or N-arylation reactions. Additionally, the quinoline nitrogen can be oxidized to an N-oxide, which can then be subjected to further reactions or deoxygenated. organic-chemistry.org

Multicomponent Reactions and Domino Processes in Quinoline Synthesis

Multicomponent reactions (MCRs) and domino (or cascade) processes are highly efficient strategies for the synthesis of complex molecules like quinolines from simple starting materials in a single pot. researchgate.netrsc.org These methods offer significant advantages in terms of atom economy, reduced waste, and operational simplicity.

Several classical and modern named reactions are employed for quinoline synthesis:

Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. mdpi.com

Povarov Reaction: An aza-Diels-Alder reaction between an aniline (B41778), an aldehyde, and an activated alkene or alkyne to produce tetrahydroquinolines or quinolines. rsc.orgmdpi.com

Combes Synthesis: The acid-catalyzed reaction of anilines with 1,3-dicarbonyl compounds. acs.org

Doebner-von Miller Reaction: A reaction of an α,β-unsaturated carbonyl compound with an aniline catalyzed by a Lewis or Brønsted acid.

Modern variations often employ metal catalysts or organocatalysts to improve yields and selectivity. For instance, copper-catalyzed domino reactions of enaminones with 2-halobenzaldehydes provide a route to quinoline derivatives. rsc.org Another approach involves a titanium-catalyzed three-component coupling of anilines, alkynes, and isonitriles, which, upon treatment with acid, cyclize to form quinolines. acs.orgnih.gov Furthermore, multicomponent reactions have been developed for the direct synthesis of highly substituted quinolines, including those with selenyl groups, by employing cascade cyclizations. acs.org These powerful synthetic tools allow for the rapid generation of diverse quinoline libraries from readily available precursors. nih.govufms.br

Mechanistic Investigations of Reaction Pathways

The synthesis of quinoline derivatives, including this compound, is underpinned by a variety of classical and modern chemical reactions. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic routes. This section delves into the mechanistic details of key transformations involved in the derivatization of quinolines.

Studies on the Mitsunobu Reaction in Quinoline Derivatization

The Mitsunobu reaction is a versatile and widely used method for the stereospecific conversion of primary and secondary alcohols into a diverse range of functional groups, including esters, ethers, and nitrogen- and sulfur-containing compounds. organic-chemistry.orgnii.ac.jp This reaction typically proceeds with a clean inversion of stereochemistry at the alcohol carbon, making it a powerful tool in asymmetric synthesis. organic-chemistry.orgnih.gov

The reaction involves an alcohol, a nucleophile (often with an acidic proton), a phosphine (B1218219) (commonly triphenylphosphine (B44618), PPh₃), and an azodicarboxylate (like diethyl azodicarboxylate, DEAD). organic-chemistry.orgnii.ac.jp The generally accepted mechanism initiates with the nucleophilic attack of the phosphine on the azodicarboxylate, forming a betaine (B1666868) intermediate. nii.ac.jpnih.gov This intermediate then protonates the alcohol, activating it as a good leaving group in the form of an oxyphosphonium salt. organic-chemistry.orgnih.gov Subsequent nucleophilic attack by the deprotonated nucleophile on the activated alcohol proceeds via an Sₙ2 pathway, resulting in the final product with inverted stereochemistry and the formation of triphenylphosphine oxide and a hydrazine (B178648) dicarboxylate as byproducts. nii.ac.jpnih.gov

While the reaction is highly efficient, a significant drawback for large-scale applications is the use of stoichiometric amounts of the phosphine and azodicarboxylate reagents, which can complicate product purification. researchgate.net In the context of quinoline chemistry, the Mitsunobu reaction can be employed for the derivatization of hydroxyl groups, such as the one present in this compound, to introduce a wide array of functionalities. For instance, a hydroxyl group can be converted to an azide, which can then be reduced to an amine, providing a route to aminoquinoline derivatives. organic-chemistry.org

Mechanistic investigations have also revealed complexities beyond the standard pathway. For example, in cases of sterically hindered alcohols, the reaction can proceed with retention of configuration, suggesting the involvement of an acyloxyphosphonium salt intermediate followed by an acyl transfer. researchgate.netnih.gov

Table 1: Key Features of the Mitsunobu Reaction

FeatureDescriptionReferences
Reactants Alcohol, Nucleophile, Phosphine (e.g., PPh₃), Azodicarboxylate (e.g., DEAD) organic-chemistry.org, nii.ac.jp
Stereochemistry Typically proceeds with inversion of configuration (Sₙ2) organic-chemistry.org, nih.gov
Key Intermediate Oxyphosphonium salt organic-chemistry.org, nih.gov
Byproducts Triphenylphosphine oxide, Hydrazine dicarboxylate nih.gov, nii.ac.jp
Applications Synthesis of esters, ethers, azides, thioethers, etc. organic-chemistry.org, nii.ac.jp

Analysis of the Cannizzaro Reaction in 2-Chloro-3-formylquinolines

The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid. wikipedia.orgbyjus.com This redox reaction occurs when an aldehyde lacks α-hydrogens, preventing it from undergoing an aldol (B89426) condensation. testbook.comyoutube.com The classical mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the aldehyde. byjus.com The resulting tetrahedral intermediate then transfers a hydride ion to a second molecule of the aldehyde, oxidizing the first molecule to a carboxylic acid and reducing the second to an alcohol. wikipedia.orgyoutube.com

A study on the Cannizzaro reaction of 2-chloro-3-formylquinolines revealed a more complex reaction pathway. ias.ac.in When 2-chloro-3-formylquinolines were subjected to Cannizzaro conditions (e.g., KOH in methanol), a simultaneous redox reaction and methoxylation occurred. This led to a mixture of products: 2-methoxy-3-formylquinolines, 2-methoxyquinolin-3-yl-methanols, and 2-methoxyquinoline-3-carboxylic acids. ias.ac.in

The reaction conditions were found to influence the product distribution. Stirring at room temperature favored the formation of 2-methoxy-3-formylquinolines, while refluxing conditions led to a higher yield of 2-methoxyquinoline-3-carboxylic acids. ias.ac.in This indicates that in addition to the expected disproportionation, the chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic substitution by the methoxide ions present in the reaction medium.

Table 2: Products of the Cannizzaro Reaction on 2-Chloro-3-formylquinolines

ProductChemical NameOutcomeReference
1 2-methoxy-3-formylquinolinesMethoxylation ias.ac.in
2 2-methoxyquinolin-3-yl-methanolsReduction and Methoxylation ias.ac.in
3 2-methoxyquinoline-3-carboxylic acidsOxidation and Methoxylation ias.ac.in

Insights into Classical Quinoline Ring System Formation (e.g., Friedländer, Conrad-Limpach)

The quinoline scaffold is a fundamental heterocyclic motif, and several named reactions have been developed for its synthesis. jptcp.comtandfonline.com Among the most prominent are the Friedländer and Conrad-Limpach syntheses.

The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by acids or bases. wikipedia.orgorganic-chemistry.org Two primary mechanistic pathways have been proposed. The first involves an initial aldol condensation between the reactants, followed by cyclization and dehydration to form the quinoline ring. wikipedia.org The second proposed mechanism begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type condensation and subsequent dehydration. wikipedia.org Detailed studies suggest that under common reaction conditions, the initial slow step is the intermolecular aldol condensation, followed by rapid cyclization and dehydration. researchgate.net

The Conrad-Limpach synthesis , also known as the Conrad-Limpach-Knorr reaction, involves the reaction of anilines with β-ketoesters. quimicaorganica.orgscribd.comwikipedia.org This reaction's outcome is highly dependent on the reaction temperature. At lower temperatures, the reaction proceeds via a Schiff base intermediate to yield 4-hydroxyquinolines. quimicaorganica.orgwikipedia.org The mechanism involves the attack of the aniline on the keto group of the β-ketoester, followed by the formation of a Schiff base, an electrocyclic ring closure, and subsequent elimination and tautomerization. wikipedia.org At higher temperatures, the aniline attacks the ester group, leading to a β-keto acid anilide, which then cyclizes to form 2-hydroxyquinolines in what is known as the Knorr quinoline synthesis. wikipedia.orgchempedia.info

Table 3: Comparison of Friedländer and Conrad-Limpach Syntheses

ReactionStarting MaterialsKey Intermediate(s)Product(s)References
Friedländer 2-aminobenzaldehyde/ketone + α-methylene carbonyl compoundAldol adduct or Schiff baseSubstituted quinolines wikipedia.org, researchgate.net, organic-chemistry.org
Conrad-Limpach Aniline + β-ketoesterSchiff base4-hydroxyquinolines (lower temp.) quimicaorganica.org, wikipedia.org
Knorr (variant) Aniline + β-ketoesterβ-keto acid anilide2-hydroxyquinolines (higher temp.) wikipedia.org, chempedia.info

Green Chemistry Principles in the Synthesis of Quinoline Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.com In recent years, these principles have been increasingly applied to the synthesis of quinoline derivatives to address the environmental concerns associated with traditional methods, which often involve harsh conditions, hazardous reagents, and significant waste generation. nih.govresearchgate.net

Key green chemistry strategies in quinoline synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol. researchgate.net Some syntheses have been developed to be solvent-free. organic-chemistry.org

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound as energy sources can lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. tandfonline.comresearchgate.net

Green Catalysts: Employing environmentally friendly and recyclable catalysts, such as p-toluenesulfonic acid, iodine, or various Lewis acids, can improve the efficiency and sustainability of the synthesis. wikipedia.orgresearchgate.net Catalyst-free methods are also being explored. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. ijpsjournal.com

For instance, microwave-assisted synthesis of quinolines in water has been reported to give high yields in very short reaction times. tandfonline.com Similarly, the Friedländer synthesis has been adapted to use environmentally friendly catalysts and microwave irradiation. organic-chemistry.org The application of these green methodologies is crucial for the sustainable production of quinoline-based compounds in various fields, including pharmaceuticals and materials science. ijpsjournal.comnih.gov

Table 4: Application of Green Chemistry Principles in Quinoline Synthesis

Green PrincipleApplication in Quinoline SynthesisReferences
Waste Prevention One-pot and multicomponent reactions to minimize intermediate isolation and purification steps. researchgate.net, tandfonline.com
Atom Economy Designing reactions that maximize the incorporation of starting materials into the final product. ijpsjournal.com, rsc.org
Less Hazardous Synthesis Use of non-toxic reagents and catalysts. ijpsjournal.com, researchgate.net
Safer Solvents Employing water, ethanol, or solvent-free conditions. researchgate.net, organic-chemistry.org, tandfonline.com
Energy Efficiency Use of microwave irradiation or ultrasound to reduce reaction times and energy consumption. tandfonline.com, nih.gov, researchgate.net
Catalysis Use of recyclable and environmentally benign catalysts like p-TSA, iodine, and various Lewis acids. researchgate.net, wikipedia.org

Spectroscopic Characterization and Structural Elucidation of 2 Chloro 7 Methoxyquinoline 3 Methanol and Its Derivatives

Advanced Spectroscopic Techniques for Molecular Confirmation and Analysis

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of organic compounds. For 2-Chloro-7-methoxyquinoline-3-methanol, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide a comprehensive molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise connectivity of atoms can be determined. For this compound, specific resonances are expected in both ¹H and ¹³C NMR spectra, which are crucial for its structural confirmation. hmdb.camdpi.com The data is typically acquired in a deuterated solvent like CDCl₃ or DMSO-d₆. researchgate.net

¹H NMR: The proton NMR spectrum would display distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the quinoline (B57606) ring would appear in the downfield region (typically δ 7.0-8.5 ppm). The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet around δ 3.8-4.0 ppm. mdpi.com The methylene (B1212753) protons of the methanol (B129727) group (-CH₂OH) would likely appear as a singlet or a doublet near δ 4.5-5.0 ppm, and the hydroxyl proton (-OH) would be a broad singlet whose position is concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The carbon atoms of the quinoline ring would resonate in the δ 110-150 ppm range. The methoxy carbon is expected around δ 55-60 ppm. mdpi.com The carbon of the methanol group (-CH₂OH) would be found in the more upfield region, typically around δ 60-65 ppm.

Atom TypePositionExpected ¹H NMR Shift (ppm)Expected ¹³C NMR Shift (ppm)
Aromatic CHC4-H~8.0-8.2 (s)~138-140
Aromatic CHC5-H~7.7-7.9 (d)~125-128
Aromatic CHC6-H~7.0-7.2 (dd)~118-120
Aromatic CHC8-H~7.1-7.3 (d)~105-108
Methylene CH₂-CH₂OH~4.7 (s)~62-65
Hydroxyl OH-CH₂OHVariable (broad s)-
Methoxy CH₃7-OCH₃~3.9 (s)~55-56
Quaternary CC2, C3, C4a, C7, C8a-Variable (120-160)

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. researchgate.net The spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. mdpi.com

The presence of the hydroxyl (-OH) group from the methanol substituent would be confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹. nist.gov The C-O stretching vibration of the alcohol and the methoxy ether group would appear in the 1050-1250 cm⁻¹ range. Aromatic C=C and C=N stretching vibrations from the quinoline ring system are expected between 1400-1600 cm⁻¹. mdpi.com The C-H stretching of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy and methylene groups would appear just below 3000 cm⁻¹. mdpi.com The C-Cl bond typically shows an absorption in the fingerprint region, between 600-800 cm⁻¹.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Alcohol (-OH)O-H Stretch3200-3600 (broad)
Aromatic C-HC-H Stretch3010-3100
Aliphatic C-H (CH₃, CH₂)C-H Stretch2850-2960
Aromatic Ring (Quinoline)C=C and C=N Stretch1400-1600
Alcohol/Ether (C-O)C-O Stretch1050-1250
Chloroalkane (C-Cl)C-Cl Stretch600-800

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₁H₁₀ClNO₂), the predicted monoisotopic mass is 223.04001 Da. uni.lu

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak ([M]⁺). Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), the spectrum will exhibit two peaks for the molecular ion and any chlorine-containing fragments, separated by two mass units (M⁺ and M+2) with a corresponding ~3:1 intensity ratio. miamioh.edudocbrown.info Fragmentation analysis can further confirm the structure, with common losses including the chlorine atom, the methanol side chain, or a molecule of HCl. miamioh.edudocbrown.info

AdductCalculated m/z
[M+H]⁺224.04729
[M+Na]⁺246.02923
[M-H]⁻222.03273
uni.lu

X-ray Crystallography for Solid-State Structure Determination

Analysis of Molecular Conformation and Geometry

The crystal structure of (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate reveals that the quinoline ring system is nearly planar. nih.gov The bond lengths and angles are consistent with those found in similar quinoline structures. nih.gov It is expected that the 7-methoxy isomer would adopt a similarly planar conformation, as the repositioning of the methoxy group is unlikely to induce significant steric strain that would distort the core ring structure.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. In the crystal structure of the 8-methoxy isomer, the packing is stabilized by a combination of hydrogen bonds and π-π stacking interactions. nih.gov Specifically, intermolecular O—H···O hydrogen bonds are observed, linking the hydroxyl group of the methanol substituent to the oxygen of a water molecule in the crystal lattice. Additionally, O—H···N hydrogen bonds connect the hydroxyl group to the nitrogen atom of an adjacent quinoline ring. nih.gov

Furthermore, the aromatic rings of adjacent molecules are stacked along the crystallographic b-axis, facilitated by weak C—H···π interactions and π-π interactions, with a centroid-to-centroid distance of 3.578 Å. nih.gov These types of interactions are crucial for the stability of the crystal lattice and are also anticipated to be significant in the crystal packing of this compound. mdpi.com

Interaction TypeDescriptionSignificance
Hydrogen BondingO—H···O and O—H···NLinks molecules into a stable network. nih.gov
π-π StackingInteraction between aromatic quinoline rings of adjacent molecules. nih.govContributes to crystal packing stability. nih.gov
C—H···π InteractionsWeak interactions between C-H bonds and the π-system of the aromatic ring. nih.govConsolidates the molecular packing. nih.gov

Crystal Packing and Supramolecular Assembly

In the crystal lattice of the 8-methoxy isomer, adjacent molecules are stacked along the b-axis. This arrangement is further consolidated by weak C—H⋯π and π–π interactions, with a centroid-to-centroid distance of 3.578 Å between the quinoline ring systems. nih.gov Additionally, a short chlorine-oxygen contact of 3.15 Å is observed. nih.gov The organic molecule is nearly planar, with a root-mean-square deviation of 0.074 Å for the non-hydrogen atoms. nih.gov Such planarity facilitates the efficient packing of the molecules in the crystal lattice.

The presence of the hydroxyl and methoxy groups in this compound allows for the formation of robust hydrogen-bonding networks. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the methoxy group and the quinoline nitrogen can act as hydrogen bond acceptors. It is therefore anticipated that the crystal packing of this compound would be characterized by a combination of hydrogen bonds, π–π stacking interactions, and potentially halogen bonds, leading to a stable and well-organized crystalline structure.

Table 1: Crystallographic Data for the Isomer (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate

ParameterValue
Formula C₁₁H₁₀ClNO₂·H₂O
Molecular Weight 241.67 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a 9.161 (5) Å
b 14.246 (5) Å
c 9.464 (5) Å
β 116.819 (5)°
Volume 1102.3 (9) ų
Z 4

Data sourced from a study on (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate, an isomer of the title compound. nih.gov

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable tools for the purification and assessment of purity of synthetic compounds like this compound and its derivatives. The choice of chromatographic method and conditions is tailored to the specific properties of the compound and the nature of the impurities present.

Column Chromatography:

For the purification of 2-chloroquinoline (B121035) derivatives, column chromatography is a commonly employed method. In the synthesis of related compounds, such as (2-chloro-8-methoxyquinolin-3-yl)methanol, the crude product is subjected to column chromatography using silica (B1680970) gel as the stationary phase. nih.gov A mixture of ethyl acetate (B1210297) and petroleum ether is typically used as the eluent system. nih.gov The polarity of the eluent can be adjusted to achieve optimal separation of the desired product from starting materials and by-products.

A general procedure for the purification of a 2-chloroquinoline derivative involves the following steps:

Preparation of the crude reaction mixture.

Packing a column with silica gel.

Eluting the column with a suitable solvent system, such as a gradient of ethyl acetate in hexane.

Collecting fractions and monitoring them by thin-layer chromatography (TLC).

Combining the pure fractions and evaporating the solvent to yield the purified compound.

Thin-Layer Chromatography (TLC):

Thin-layer chromatography is a rapid and effective method for monitoring the progress of reactions and assessing the purity of fractions collected during column chromatography. For quinoline derivatives, TLC is typically performed on silica gel plates. A developing phase, often a mixture of petroleum ether and ethyl acetate, is used to separate the components of a sample. researchgate.net The separated spots can be visualized under UV light or by using an appropriate staining agent.

High-Performance Liquid Chromatography (HPLC):

High-performance liquid chromatography (HPLC) is a powerful analytical technique for the quantitative assessment of the purity of this compound. While specific HPLC methods for this exact compound are not detailed in the available literature, a general approach would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. Detection is typically carried out using a UV detector set at a wavelength where the quinoline chromophore exhibits strong absorbance.

Table 2: General Chromatographic Conditions for Quinoline Derivatives

ParameterColumn ChromatographyThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC) (Typical)
Stationary Phase Silica GelSilica Gel PlateReversed-phase (e.g., C18)
Mobile Phase Ethyl Acetate/Petroleum Ether or Hexane/Ethyl AcetatePetroleum Ether/Ethyl AcetateAcetonitrile/Water with modifier
Detection -UV light or staining agentUV Detector

Biological and Pharmacological Investigations of 2 Chloro 7 Methoxyquinoline 3 Methanol Derivatives

Broad-Spectrum Biological Activities of Quinoline (B57606) Derivatives

The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry, renowned for its presence in both natural products and synthetic compounds with a wide array of pharmacological activities. biointerfaceresearch.comresearchgate.net This heterocyclic aromatic compound, with the chemical formula C9H7N, has been extensively studied, leading to the development of numerous drugs. biointerfaceresearch.com

Quinoline derivatives have demonstrated a remarkable diversity of biological effects, including anticancer, antimycobacterial, anticonvulsant, anti-inflammatory, and cardiovascular activities. nih.govbenthamdirect.comingentaconnect.com The versatility of the quinoline nucleus allows for chemical modifications at various positions, which has led to the discovery of compounds with potent therapeutic properties. biointerfaceresearch.com Commercially available drugs containing this core structure, such as the antibacterial nitroxoline, the antimalarials chloroquine (B1663885) and hydroxychloroquine, and the anti-tuberculosis agent bedaquiline, underscore the therapeutic importance of this chemical class. nih.gov The ongoing research into quinoline derivatives continues to uncover new potential applications, making it a privileged structure in the quest for novel therapeutic agents. researchgate.netnih.gov

Specific Pharmacological Applications of 2-Chloro-7-methoxyquinoline-3-methanol and its Analogs

Building on the broad biological profile of quinolines, specific research has focused on derivatives like this compound and its analogs, exploring their potential in treating infectious diseases.

Antimicrobial Activity Studies

The antimicrobial potential of quinoline derivatives has been a significant area of investigation, with many compounds showing promise against a range of bacterial and fungal pathogens. nih.govnih.gov The ability to modify the quinoline structure allows for the fine-tuning of activity against specific microbes, including drug-resistant strains. nih.gov

Quinoline derivatives have been extensively explored for their antibacterial properties. nih.gov Studies have shown that these compounds can be effective against multidrug-resistant Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), Methicillin-resistant Staphylococcus epidermidis (MRSE), Vancomycin-Resistant Enterococci faecalis (VRE), and Clostridium difficile. nih.gov For instance, a series of quinoline derivatives demonstrated potent activity against these challenging pathogens, with one compound showing a Minimum Inhibitory Concentration (MIC) of 1.0 μg/mL against C. difficile, which is comparable to the antibiotic vancomycin (B549263) (MIC = 0.5 μg/mL). nih.gov

Inspired by the activities of 2-chloroquinoline-3-carbaldehydes, researchers have synthesized various analogs. researchgate.net In one study, novel 7-chloroquinoline (B30040) derivatives were synthesized and tested against several bacterial strains. semanticscholar.org The results, summarized in the table below, indicate moderate to good activity against both Gram-positive and Gram-negative bacteria. semanticscholar.org

Interactive Data Table: Antibacterial Activity of 7-Chloroquinoline Derivatives

Compound S. aureus (Inhibition Zone mm) E. coli (Inhibition Zone mm) P. aeruginosa (Inhibition Zone mm) S. pyogenes (Inhibition Zone mm)
2,7-dichloroquinoline-3-carbonitrile (5) 11.00 ± 0.03 - 11.00 ± 0.03 -
2,7-dichloroquinoline-3-carboxamide (6) - 11.00 ± 0.04 - -
7-chloro-2-methoxyquinoline-3-carbaldehyde (7) - - - 11.00 ± 0.02
7-chloro-2-ethoxyquinoline-3-carbaldehyde (8) - 12.00 ± 0.00 - -
Amoxicillin (Standard) 18.00 ± 0.00 - - -

Data sourced from a study on novel chloroquinoline analogs. semanticscholar.org

Another study reported on quinoline derivatives with activity against various bacterial strains, with some compounds showing MIC values as low as 3.12 µg/mL against S. aureus and E. coli. tandfonline.com

The threat of fungal infections, exacerbated by the rise of multidrug resistance, has spurred the search for new antifungal agents. nih.gov Quinoline derivatives have emerged as promising candidates in this area. nih.govresearchgate.net Research has shown that modifications to the quinoline nucleus can yield compounds with selective and potent antifungal activity. nih.gov

For example, a study evaluating a series of quinoline derivatives against Candida species and dermatophytes found that certain compounds exhibited selective action. nih.gov One compound demonstrated a strong anti-dermatophytic effect with a geometric mean MIC of 19.14 μg/ml, while others were active against Candida with geometric mean MICs around 47-50 μg/ml. nih.gov Further research into fluorinated quinoline analogs revealed good antifungal activity against plant pathogenic fungi like S. sclerotiorum and R. solani at a concentration of 50 μg/mL. mdpi.com

Another study focused on quinoline derivatives inspired by quinine, which led to the identification of a compound with potent activity against Sclerotinia sclerotiorum and Botrytis cinerea, with EC50 values of 0.52 and 0.50 μg/mL, respectively. acs.org

Interactive Data Table: Antifungal Activity of Select Quinoline Derivatives

Compound Target Fungi Activity (MIC/EC50) Reference
Quinoline Derivative 5 Dermatophytes GM MIC = 19.14 μg/ml nih.gov
Quinoline Derivative 2 Candida spp. GM MIC = 50 μg/ml nih.gov
Quinoline Derivative 3 Candida spp. GM MIC = 47.19 μg/ml nih.gov
Ac12 S. sclerotiorum EC50 = 0.52 μg/mL acs.org
Ac12 B. cinerea EC50 = 0.50 μg/mL acs.org
Fluorinated quinoline analogs (2b, 2e, 2f, 2k, 2n) S. sclerotiorum >80% inhibition at 50 μg/mL mdpi.com

Antiparasitic Activity Research

Quinoline-based compounds have a long and successful history in the fight against parasitic diseases, most notably malaria. biointerfaceresearch.comresearchgate.net This has driven further research into the antiparasitic potential of novel quinoline derivatives against a variety of parasites. nih.govresearchgate.net

The quinoline ring is the foundational structure for some of the most important antimalarial drugs, including quinine, chloroquine, and mefloquine (B1676156). biointerfaceresearch.comresearchgate.net The mechanism of action for many of these drugs involves the inhibition of heme detoxification in the parasite, leading to a toxic buildup and parasite death. researchgate.net However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. mdpi.com

Research into novel quinoline derivatives continues to yield promising results. For instance, N,N-bis(7-chloroquinolin-4-yl)heteroalkanediamines have been synthesized and screened for their antimalarial activity, showing IC50 values in the nanomolar range against P. falciparum in vitro. nih.gov Some of these bisquinolines were significantly more potent against chloroquine-resistant strains compared to chloroquine-sensitive ones. nih.gov

Hybrid molecules that combine the quinoline scaffold with other pharmacophores have also been investigated. Quinoline-trioxolane hybrids have demonstrated activity in the low nanomolar range against both chloroquine-sensitive and -resistant strains of P. falciparum. mdpi.com The development of next-generation quinoline methanols, using mefloquine as a scaffold, aims to identify compounds with improved properties for malaria chemoprophylaxis. science.gov These investigations have resulted in compounds that inhibit the growth of both drug-sensitive and resistant strains of P. falciparum. science.gov

Table of Compounds Mentioned

Compound Name
This compound
2,7-dichloroquinoline-3-carbonitrile
2,7-dichloroquinoline-3-carboxamide
7-chloro-2-methoxyquinoline-3-carbaldehyde
7-chloro-2-ethoxyquinoline-3-carbaldehyde
Ac12
Amoxicillin
Bedaquiline
Chloroquine
Hydroxychloroquine
Mefloquine
N,N-bis(7-chloroquinolin-4-yl)heteroalkanediamines
Nitroxoline
Quinine
Antileishmanial Potential

Derivatives of the quinoline scaffold have shown significant promise as antileishmanial agents. Research into 2-substituted quinolines, for instance, has led to the identification of highly potent compounds against various Leishmania species. mdpi.com One study highlighted a derivative, 3-(6-chloro-7-fluoro-4-morpholino) quinoline prop-2-en-1-ol, which demonstrated an impressive half-maximal inhibitory concentration (IC50) of 0.2 µM against Leishmania donovani and a selectivity index greater than 180. mdpi.com

Similarly, hybrids of chloroquine, such as 2-(7-Chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives, have been investigated for their effects on Leishmania mexicana. Several of these compounds exhibited a potent leishmanicidal effect against the promastigote stage of the parasite, with IC50 values below 10 µM. nih.gov The mechanism of action for these derivatives is believed to involve the disruption of the parasite's bioenergetics. mdpi.com Studies have demonstrated that these compounds can induce a collapse of the parasite's mitochondrial electrochemical membrane potential (Δφ). nih.govnih.gov Other proposed mechanisms include the alkalinization of acidocalcisomes and the inhibition of crucial enzymes like Leishmania topoisomerase IB, which is vital for DNA replication and repair. mdpi.com

Table 1: Antileishmanial Activity of Selected Quinoline Derivatives

Compound/Derivative Class Target Species Activity (IC50) Selectivity Index (SI) Proposed Mechanism of Action
3-(6-chloro-7-fluoro-4-morpholino) quinoline prop-2-en-1-ol Leishmania donovani 0.2 µM >180 Not specified
2-(7-Chloroquinolin-4-ylamino)ethyl benzoate derivatives Leishmania mexicana < 10 µM Not specified Collapse of mitochondrial membrane potential
Clioquinol (5-chloro-7-iodoquinolin-8-ol) Leishmania infantum 0.98 µg/mL (amastigotes) 260.1 Mitochondrial disruption, ROS production, plasma membrane rupture
Hybrid tetrahydroquinoline and 2-substituted quinoline derivatives Leishmania infantum Similar to Amphotericin B 43 - 57 Inhibition of Leishmania topoisomerase IB

Anticancer Research and Apoptosis Induction Mechanisms

The anticancer potential of quinoline derivatives is a significant area of research, with many compounds demonstrating cytotoxicity against various cancer cell lines. mdpi.com A notable example is the investigation of 7-chloro-(4-thioalkylquinoline) derivatives, where sulfonyl N-oxide variants showed promising antiproliferative activity. mdpi.com The mechanisms underlying these anticancer effects often involve the induction of apoptosis, a form of programmed cell death crucial for eliminating malignant cells.

Hybrid molecules combining a thiazolidinone moiety with a ciminalum fragment (which contains a chloro-substituted phenyl ring) have shown significant cytotoxic effects on tumor cells. nih.gov The mode of action for some of these hybrids involves the activation of intrinsic apoptotic pathways, which are mediated by mitochondria. While their effect on caspases—key enzymes in the apoptotic cascade—can be weak, they may induce apoptosis through a caspase-independent pathway involving the Apoptosis-Inducing Factor (AIF). nih.gov

Studies on other quinoline derivatives have revealed more direct engagement with apoptotic pathways. These compounds have been shown to induce morphological changes characteristic of apoptosis, arrest the cell cycle to prevent proliferation, and modulate the expression of key regulatory proteins. For example, some derivatives cause the upregulation of the pro-apoptotic protein Bax and the tumor suppressor p53, while down-regulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the balance of regulatory proteins leads to the release of cytochrome c from the mitochondria, activating the caspase cascade and resulting in the cleavage of crucial substrates like PARP-1, ultimately leading to cell death. nih.gov

Table 2: Anticancer Activity of Selected Quinoline Derivatives

Compound/Derivative Class Cancer Cell Line(s) Activity Apoptotic Mechanism
7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivatives Various human solid tumors Potent antiproliferative activity Induces apoptosis and DNA/RNA damage
Ciminalum-thiazolidinone hybrids Leukemia, melanoma, lung, colon, etc. GI50 = 1.57-2.80 µM AIF-mediated, caspase-independent apoptosis; mitochondrial pathway activation
Fumiquinazolines F and G (Quinoline alkaloids) Triple-negative breast cancer (MDA-MB-231) Inhibit proliferation and migration Inhibition of Epithelial–Mesenchymal Transition (EMT)

Antioxidant and Neuroprotective Activity Assessment

Quinoline derivatives are recognized for their antioxidant properties, which are closely linked to potential neuroprotective effects. nih.gov Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a key factor in the development of neurodegenerative diseases. The ability of quinoline derivatives to counteract this stress forms the basis of their neuroprotective potential. nih.gov

The antioxidant activity can be attributed to their capacity for hydrogen atom or single electron transfer, which neutralizes free radicals. nih.gov Research has shown that certain quinoline derivatives are more efficient antioxidants than the standard compound Trolox. nih.gov This antioxidant capacity is believed to mitigate neuronal damage. For example, some chalcone (B49325) derivatives, which share structural similarities, protect against oxidative stress by enhancing the levels of primary intracellular antioxidants like glutathione (B108866) (GSH) and the activity of antioxidant enzymes. nih.gov

Beyond direct radical scavenging, the neuroprotective action of quinoline derivatives is also being explored through their interaction with key enzymes involved in neurodegeneration. nih.gov Molecular docking simulations predict that certain derivatives can act as inhibitors of catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B). nih.gov The inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's and Parkinson's diseases, suggesting that quinoline derivatives could act as multifunctional agents against these disorders.

Antitubercular Activity and Selectivity Studies

In the global fight against tuberculosis (TB), quinoline derivatives have emerged as a valuable scaffold for the development of new therapeutic agents. Numerous studies have reported the potent activity of these compounds against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. nih.gov

A critical aspect of this research is ensuring the selectivity of these compounds. The selectivity index (SI) is a crucial metric, calculated as the ratio of a compound's cytotoxicity against a mammalian cell line to its minimum inhibitory concentration (MIC) against Mtb. A high SI value indicates that the compound is significantly more toxic to the bacteria than to host cells. For antitubercular drug candidates, an SI value greater than 10 is generally considered a benchmark for a promising safety profile. nih.gov

Research has identified several classes of chloroquinoline derivatives with significant antitubercular potential. For example, some substituted pyrimidines and quinazolines have demonstrated high activity and selectivity. nih.gov The mechanism of action for some of these compounds involves the inhibition of essential mycobacterial enzymes. One such target is the type II NADH dehydrogenase (NDH-2), an enzyme crucial for the mycobacterial respiratory pathway. nih.gov Inhibition of NDH-2 disrupts the pathogen's energy metabolism, leading to a bactericidal effect. This targeted approach is promising as it affects a pathway absent in humans, potentially leading to fewer side effects. nih.gov

Table 3: Antitubercular Activity of Selected Compound Classes

Compound Class/Derivative Target Activity (IC90/MIC) Selectivity Index (SI) Target/Mechanism
Substituted Pyrimidines M. tuberculosis <0.19 µM >120 Not specified
2-Mercaptobenzothiazoles M. tuberculosis Potent MIC90 >10 Inhibition of type II NADH dehydrogenase (NDH-2)
Substituted Quinazolines M. tuberculosis 0.32 µM 13 Not specified

Anti-inflammatory and Antiviral Activity Investigations

The versatile quinoline scaffold has also been investigated for its anti-inflammatory and antiviral properties. nih.govresearchgate.net Many natural and synthetic quinoline alkaloids have been identified with these biological activities, often in addition to other effects like anticancer properties. mdpi.com

The anti-inflammatory effects of compounds related to this class are often linked to their ability to modulate key signaling pathways involved in the inflammatory response. For instance, some extracts containing similar bioactive molecules have been shown to inhibit the production of pro-inflammatory cytokines by suppressing the activation of nuclear factor kappa B (NF-κB), a central regulator of inflammation. nih.gov

In the realm of antiviral research, quinoline derivatives have demonstrated a broad spectrum of activity. researchgate.net They have been shown to be effective against a range of viruses, including dengue virus and coronaviruses. mdpi.comresearchgate.net The mechanism of antiviral action can vary. Some derivatives appear to act at an early stage of the viral life cycle, reducing the production of viral proteins and the yield of new infectious virions. researchgate.net Other studies, particularly in the context of SARS-CoV-2, suggest that these compounds can inhibit key viral enzymes. Computer-based studies have shown that certain quinoline derivatives form strong interactions with essential viral proteins like the main protease (Mpro), which is crucial for viral replication. mdpi.com This enzyme inhibition presents a viable strategy for developing new and safer antiviral therapies. researchgate.net

Molecular Mechanisms of Biological Action

The diverse pharmacological effects of this compound derivatives are rooted in their ability to interact with specific biological molecules. The molecular mechanisms often involve direct inhibition of key enzymes or binding to cellular receptors, which in turn modulates critical signaling pathways.

Enzyme Inhibition and Receptor Binding Interactions

Enzyme inhibition is a primary mechanism through which quinoline derivatives exert their therapeutic effects across different diseases. Molecular docking and biochemical assays have identified several key enzyme targets.

In Neuroprotection: As mentioned, derivatives are predicted to inhibit enzymes like acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT), which are validated targets in the treatment of Alzheimer's and Parkinson's diseases. nih.gov

In Cancer Therapy: The anticancer activity is linked to the inhibition of enzymes and kinases in critical signaling pathways. These include components of the PI3K/AKT/mTOR pathway and poly (ADP-ribose) polymerase (PARP-1), an enzyme involved in DNA repair that is a key target in oncology. nih.gov

In Infectious Diseases: The antimicrobial and antiparasitic effects are also due to enzyme inhibition. For example, some derivatives inhibit Leishmania topoisomerase IB, disrupting DNA replication in the parasite. mdpi.com In the context of tuberculosis, the type II NADH dehydrogenase (NDH-2) of M. tuberculosis has been identified as a key target. nih.gov For antiviral applications, viral proteases such as the SARS-CoV-2 main protease (Mpro) are significant targets. mdpi.com

Receptor binding is another crucial interaction. While specific receptor binding data for this exact compound class is limited, studies on related molecules like cannabinol (B1662348) derivatives show how binding to receptors (e.g., cannabinoid receptors CB1 and CB2) can mediate downstream effects, such as the inhibition of adenylyl cyclase. This principle of receptor binding and subsequent signal modulation is a fundamental concept in pharmacology and is likely relevant to the broader activity profile of quinoline derivatives.

Table 4: Summary of Enzyme Targets for Quinoline Derivatives

Therapeutic Area Enzyme Target Biological Effect
Neuroprotection Acetylcholinesterase (AChE), MAO-B, COMT Modulation of neurotransmitter levels
Cancer PARP-1, PI3K/AKT/mTOR pathway kinases Induction of apoptosis, inhibition of proliferation
Antileishmanial Leishmania Topoisomerase IB Inhibition of DNA replication
Antitubercular M. tuberculosis Type II NADH Dehydrogenase (NDH-2) Disruption of bacterial respiration
Antiviral SARS-CoV-2 Main Protease (Mpro) Inhibition of viral replication

Cellular Pathway Modulation

Derivatives of this compound have been the subject of focused research to elucidate their mechanisms of action at the cellular level, particularly in the context of cancer therapeutics. These investigations have revealed that these compounds can influence a variety of signaling pathways that are critical for cell survival, proliferation, and apoptosis.

One key area of investigation has been the impact of these derivatives on the cell cycle. A study on hydrazide derivatives of 2-chloro-7-methoxyquinoline-3-carbaldehyde, a direct precursor to the methanol (B129727) form, demonstrated their ability to induce G1 cell cycle arrest in neuroblastoma cells. nih.gov This arrest is a critical checkpoint that prevents damaged cells from progressing to the DNA synthesis (S) phase, thereby halting proliferation. The same study identified a significant upregulation of the p27kip1 protein, a cyclin-dependent kinase (CDK) inhibitor, as a key mediator of this G1 arrest. nih.gov

Further mechanistic studies on related 2-chloroquinoline (B121035) derivatives have provided a more detailed picture of the pathways involved. For instance, a series of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives were found to exert their antitumor activity through a multi-pronged approach. nih.gov These compounds were shown to upregulate the expression of several crucial pro-apoptotic and cell cycle regulatory proteins, including Bax, p21, p27, and the tumor suppressor p53. nih.gov Concurrently, they were observed to downregulate the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis. nih.gov

The pro-apoptotic effects of these derivatives are further underscored by their ability to induce the release of intracellular calcium (Ca2+) and promote the generation of reactive oxygen species (ROS). nih.gov Elevated levels of intracellular Ca2+ and ROS can trigger cellular stress and activate apoptotic cascades. Indeed, these derivatives were found to activate caspase-9 and caspase-3, key executioner enzymes in the apoptotic pathway, leading to the subsequent cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov Furthermore, these compounds were also shown to inhibit the activity of cyclin-dependent kinases (CDKs), providing an additional mechanism for their cell cycle inhibitory effects. nih.gov

A novel quinoline derivative, designated 91b1, was also found to exert its anticancer effects by downregulating the expression of the gene Lumican. nih.gov This suggests that the therapeutic targets of quinoline derivatives can extend beyond the classical cell cycle and apoptosis pathways.

The following table summarizes the observed effects of this compound derivatives and related compounds on various cellular pathways and protein expression.

Derivative ClassObserved EffectTarget Pathway/ProteinReference
Hydrazide derivatives of 2-chloro-7-methoxyquinoline-3-carbaldehydeInduces G1 cell cycle arrestCell Cycle nih.gov
Upregulation of p27kip1Cell Cycle Regulation nih.gov
2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivativesUpregulation of Bax, p21, p27, and p53Apoptosis and Cell Cycle Regulation nih.gov
Downregulation of Bcl-2Apoptosis nih.gov
Intracellular Ca2+ release and ROS generationApoptotic Signaling nih.gov
Activation of caspase-9 and caspase-3Apoptosis nih.gov
Cleavage of PARPApoptosis nih.gov
Inhibition of CDK activityCell Cycle nih.gov
Quinoline derivative 91b1Downregulation of LumicanGene Expression nih.gov

In Vitro and In Vivo Pharmacological Evaluation Models

The pharmacological evaluation of this compound derivatives has been conducted using a variety of established in vitro and in vivo models to assess their therapeutic potential, primarily in the field of oncology.

In Vitro Models:

The primary in vitro models for evaluating the anticancer activity of these derivatives are panels of human cancer cell lines. These cell lines, derived from various tumor types, allow for the initial screening of compounds for their cytotoxic and antiproliferative effects. Commonly utilized cell lines in the evaluation of 2-chloro-7-methoxyquinoline (B1353143) derivatives and their analogues include:

Neuroblastoma: SH-SY5Y and Kelly cell lines. nih.gov

Breast Adenocarcinoma: MDA-MB-231 and MCF-7 cell lines. nih.govresearchgate.netresearchgate.net

Hepatocellular Carcinoma: HepG2 and BEL-7404 cell lines. nih.gov

Ovarian Cancer: SK-OV-3 cell line. nih.gov

Non-small Cell Lung Cancer: NCI-H460 cell line. nih.gov

The cytotoxic potential of these compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50) values using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. researchgate.net The National Cancer Institute (NCI) has also utilized a panel of 60 human cancer cell lines to screen 7-chloroquinolinehydrazones, providing a broad assessment of their anticancer activity across nine different tumor types. mdpi.com

In Vivo Models:

Promising candidates identified through in vitro screening are further evaluated in in vivo models to assess their efficacy and pharmacokinetic properties in a whole-organism context. Xenograft models are the most frequently employed in vivo systems for cancer research. These models involve the transplantation of human cancer cells into immunocompromised animals, typically mice, to create a tumor that can be monitored for its response to treatment.

For derivatives of 2-chloroquinoline, the HepG2 xenograft mouse model has been utilized to confirm the in vivo antitumor activity of compounds that showed high in vitro efficacy. nih.govnih.gov In this model, HepG2 human liver cancer cells are subcutaneously injected into nude mice, and upon tumor establishment, the animals are treated with the test compound to evaluate its effect on tumor growth. nih.gov

Another in vivo model that has been employed for the evaluation of quinoline derivatives is the zebrafish xenograft model . This model offers several advantages, including rapid development and optical transparency, which allows for real-time imaging of tumor growth and response to treatment. A novel synthetic quinoline derivative, DFIQ, was shown to induce cell death in a non-small-cell lung cancer (NSCLC) zebrafish xenograft model. nih.govresearchgate.net

Furthermore, patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are also being used for evaluating quinoline derivatives. These models are considered to be more clinically relevant as they better recapitulate the heterogeneity of human tumors. For instance, a 2-quinoline-2-yl-derivative of 1,3-tropolone was studied in subcutaneous PDX models of human non-small cell lung cancer. mdpi.com

The table below provides a summary of the in vitro and in vivo models used for the pharmacological evaluation of this compound derivatives and related compounds.

Model TypeSpecific ModelApplicationReference
In Vitro SH-SY5Y, Kelly (Neuroblastoma)Anticancer activity screening nih.gov
MDA-MB-231, MCF-7 (Breast Cancer)Anticancer activity screening nih.govresearchgate.netresearchgate.net
HepG2, BEL-7404 (Liver Cancer)Anticancer activity screening nih.gov
SK-OV-3 (Ovarian Cancer)Anticancer activity screening nih.gov
NCI-H460 (Lung Cancer)Anticancer activity screening nih.gov
NCI-60 Human Tumor Cell Line ScreenBroad anticancer activity screening mdpi.com
In Vivo HepG2 Xenograft Mouse ModelAntitumor efficacy in liver cancer nih.govnih.gov
Zebrafish Xenograft ModelAntitumor efficacy in lung cancer nih.govresearchgate.net
Patient-Derived Xenograft (PDX) ModelAntitumor efficacy in lung cancer mdpi.com

Structure Activity Relationship Sar and Computational Drug Design for Quinoline Derivatives

Elucidating Structure-Activity Relationships of 2-Chloro-7-methoxyquinoline-3-methanol and its Analogs

The biological activity of quinoline (B57606) derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. nih.gov SAR studies help to identify the key structural features responsible for the desired pharmacological effects. benthamdirect.com

Influence of Substituent Variations on Biological Potency

The type of substituent on the quinoline core is a critical determinant of biological potency. Variations in these groups can modulate the electronic, steric, and hydrophobic properties of the molecule, thereby affecting its interaction with biological targets.

For instance, in the development of anticancer agents, the presence of electronegative groups on a phenyl ring attached to the quinoline scaffold has been shown to increase activity against MCF-7 breast cancer cell lines. researchgate.net In a series of quinoline-based hydroxyimidazolium hybrids, a methyl group at position C-8 was found to significantly enhance antifungal potency compared to other substituents. mdpi.com Conversely, the presence of a chlorine atom at C-7 in the same series led to a decrease in antifungal activity. mdpi.com

Another study on 8-hydroxyquinoline-5-sulfonamide derivatives found that an unsubstituted phenolic group at position 8 was essential for both anticancer and antibacterial activity; methylation of this group resulted in a complete loss of activity. mdpi.com Similarly, in a series of ibuprofen-quinolinyl hybrids, derivatives substituted with fluorine showed superior bio-properties compared to those with chloro or methyl groups. nih.gov Research on quinoline derivatives as cholinesterase inhibitors indicated that compounds without any substituents on the 4-N-phenyl ring displayed better inhibitory potency against acetylcholinesterase (AChE) than substituted analogs. nih.gov

Table 1: Influence of Substituent Variation on Biological Activity of Quinoline Derivatives

Parent Scaffold Position of Variation Substituent Observed Biological Effect Reference
QuinolinePhenyl ring substituentElectronegative groupsIncreased anticancer activity (MCF-7) researchgate.net
Quinoline-hydroxyimidazoliumC-8MethylIncreased antifungal potency mdpi.com
Quinoline-hydroxyimidazoliumC-7ChlorineDecreased antifungal activity mdpi.com
8-hydroxyquinoline-5-sulfonamidePosition 8Unsubstituted -OHEssential for anticancer/antibacterial activity mdpi.com
Ibuprofen-quinolinyl hybridQuinolinyl heterocycleFluorineSuperior bio-properties vs. Cl or CH3 nih.gov
4-N-phenylaminoquinoline4-N-phenyl ringNo substituentBetter AChE inhibition nih.gov

Positional Effects of Functional Groups on Pharmacological Profiles

The location of functional groups on the quinoline ring system plays a pivotal role in determining the pharmacological profile. Shifting a substituent from one position to another can drastically alter the compound's activity, selectivity, and potency.

For example, a study on dihydropyran-quinoline derivatives as α-glucosidase inhibitors demonstrated a significant drop in inhibitory action when a fluoro group on an attached phenyl ring was moved from position 4 to position 3. nih.gov In another series of 4-N-phenylaminoquinoline derivatives, a chloro substituent at the meta position of the phenyl ring resulted in more potent butyrylcholinesterase (BChE) inhibition compared to its ortho or para isomers. nih.gov

Furthermore, the antifungal activity of quinoline-based hybrids was significantly influenced by the position of a methyl group. A methyl group at position C-8 conferred a notable increase in potency compared to a methyl group at position C-6. mdpi.com These findings underscore the critical importance of substituent placement in the rational design of quinoline-based therapeutic agents. nih.gov

Table 2: Effect of Functional Group Position on Pharmacological Activity

Scaffold Functional Group Position Change Impact on Pharmacological Profile Reference
Dihydropyran-quinolineFluoro (on phenyl ring)From position 4 to 3Lowered α-glucosidase inhibitory action nih.gov
4-N-phenylaminoquinolineChloro (on N-phenyl ring)meta vs. ortho/parameta position was more potent for BChE inhibition nih.gov
Quinoline-based hybridMethylC-8 vs. C-6C-8 position conferred significantly increased antifungal potency mdpi.com

Impact of Quinoline Scaffold Modifications on Activity

Modifications to the fundamental quinoline scaffold itself, such as ring saturation or fusion with other heterocyclic systems, can lead to profound changes in biological activity. These alterations can enhance potency, improve selectivity, or introduce novel pharmacological properties. researchgate.netnih.gov

For example, designing novel tetrahydroquinoline derivatives based on a quinoline template has been explored to create more effective LSD1 inhibitors for cancer therapy. mdpi.com The partial saturation of the quinoline ring system alters the three-dimensional shape and flexibility of the molecule, potentially leading to improved binding at the target site. The development of hybrid molecules, where the quinoline scaffold is fused with other pharmacologically active moieties like 1,4-naphthoquinone (B94277) or oxadiazole, is a common strategy to create compounds with enhanced or dual modes of action. nih.govresearchgate.net Such modifications can lead to derivatives with superior activity compared to the parent compounds, indicating a synergistic effect. nih.gov These approaches highlight the value of scaffold modification as a tool to overcome issues like drug resistance and cytotoxicity while expanding the therapeutic potential of quinoline-based compounds. nih.gov

Computational Approaches in Drug Discovery and Lead Optimization

Computational methods are indispensable tools in modern drug discovery, accelerating the process of lead identification and optimization. nih.govnih.govresearchgate.net Techniques like molecular docking and Density Functional Theory (DFT) provide deep insights into the behavior of molecules at an atomic level. nih.govmdpi.com

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely employed in drug design to understand how a ligand, such as a quinoline derivative, interacts with the binding site of a biological target like an enzyme or receptor. mdpi.comnih.gov

For instance, docking studies have been used to investigate the interactions of novel N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides with the PI3Kα binding site, a key target in cancer. mdpi.com Similarly, docking simulations of newly designed quinoline derivatives with serine/threonine protein kinase have helped to elucidate their binding modes and potential as anticancer agents. mdpi.comnih.gov In the context of non-small cell lung cancer, comparative docking studies of quinoline derivatives on both wild-type and mutated EGFR enzymes have confirmed their potency and flexibility, guiding the design of inhibitors that can overcome drug resistance. nih.gov These simulations provide valuable information on binding affinity and the specific amino acid residues involved in the interaction, which is crucial for lead optimization. nih.gov

Density Functional Theory (DFT) Studies for Reactivity and Energetic Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govrsc.org In drug discovery, DFT calculations are applied to understand the intrinsic properties of molecules, such as their stability, reactivity, and electronic characteristics. rsc.orgnih.govresearchgate.net

DFT studies on quinoline derivatives have been used to calculate various molecular properties and reactivity descriptors, including electrophilicity, electronegativity, chemical potential, and hardness. nih.govrsc.org This information helps in predicting the behavior of these molecules in biological systems. For example, a theoretical study of quinolin-4-one derivatives using DFT revealed that a methoxyl substituent decreases the acidity of the nitrogen and oxygen atoms, which has implications for the molecule's reactivity and potential interactions. researchgate.net Furthermore, DFT, in conjunction with Time-Dependent DFT (TD-DFT), can be used to predict spectroscopic properties, such as UV-vis absorption spectra, providing a deeper understanding of the molecule's electronic transitions. rsc.orgnih.gov These computational insights into reactivity and energetics are vital for the rational design of new quinoline-based compounds with desired pharmacological profiles.

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling and virtual screening are powerful computational techniques that accelerate the discovery of new drug candidates by identifying molecules with the potential to bind to a specific biological target. dovepress.com A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com These models are then used as 3D queries to rapidly screen large databases of chemical compounds, filtering for those that match the desired pharmacophoric features. ijper.org

For quinoline derivatives, these strategies have been successfully employed to identify inhibitors for various targets. For instance, a virtual screening approach based on a five-feature pharmacophoric model was instrumental in identifying 8-hydroxyquinoline (B1678124) derivatives as potent inhibitors of the GLI1 protein, a key player in some cancers. nih.govacs.org Similarly, structure-based virtual screening of a library of quinoline compounds has been used to identify potential inhibitors of targets crucial for the SARS-CoV-2 virus life cycle, such as its main protease and RNA-dependent RNA polymerase. nih.govmdpi.com

In the context of anticancer drug discovery, 3D-QSAR (Quantitative Structure-Activity Relationship) models have been developed for quinoline derivatives. These models correlate the 3D structure of the molecules with their biological activity, providing insights into the key structural features required for potency. mdpi.com Such models serve as a foundation for virtual screening campaigns and the rational design of new, more effective anticancer agents. mdpi.comnih.gov

The application of these strategies to this compound would involve developing a pharmacophore model based on a known active ligand or the active site of a target protein. This model would typically include features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. A virtual screening of compound libraries could then identify molecules with similar features, which would be prioritized for further experimental testing.

Computational Prediction of Bioavailability and Toxicity Profiles

The development of a successful drug requires a balance between therapeutic efficacy and a favorable safety profile. Computational methods are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, thereby reducing late-stage failures. nih.gov

For quinoline derivatives, various in silico tools are employed to predict their bioavailability and potential toxicity. nih.govresearchgate.net These computational models, including Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms, analyze the chemical structure of a compound to forecast its toxicological properties. Key parameters evaluated include potential for Pan-Assay Interference Compounds (PAINS) structural alerts, which identify substructures known to interfere with assay results, and predictions of metrics like the Lowest Observed Adverse Effect Level (LOAEL). nih.gov

Studies on different series of quinoline derivatives have demonstrated the utility of these predictive models. For example, computational ADMET analysis of certain 7-ethyl-10-hydroxycamptothecin (B187591) derivatives revealed promising pharmacological profiles, good bioavailability, and minimized toxicity. mdpi.com Similarly, a toxicity profile assessment of 4-(2-fluorophenoxy) quinoline derivatives identified them as promising drug candidates with adequate safety profiles. nih.gov These analyses often predict properties such as aqueous solubility, oral bioavailability, and potential for metabolism by cytochrome P450 enzymes.

Table 1: Computational Tools and Predicted ADMET Properties for Quinoline Derivatives
Computational Method/ToolPredicted PropertySignificance in Drug DesignReference
QSAR ModelsToxicity, BioactivityRelates chemical structure to biological and toxicological effects to guide design.
Machine Learning ModelsToxicity, ADMET ProfileIdentifies complex patterns in large datasets to predict a compound's behavior.
SwissADMEPAINS Alerts, Lipophilicity (logP), SolubilityFilters for undesirable chemical features and predicts physicochemical properties crucial for bioavailability. nih.gov
Molecular DockingBinding Affinity, Metabolism PredictionPredicts interactions with metabolic enzymes like Cytochrome P450. mdpi.com
Toxicokinetic ModelsAbsorption, Distribution, Metabolism, Excretion (ADME)Simulates the journey of a drug through the body to predict its pharmacokinetic profile.

Design Principles for Novel Quinoline-Based Therapeutic Agents

The design of new therapeutic agents is a systematic process that builds upon existing knowledge of a compound's structure and its biological effects. For quinoline derivatives like this compound, several design principles are applied to optimize their therapeutic potential.

Rational Design Based on SAR Data

Rational design relies heavily on Structure-Activity Relationship (SAR) data, which describes how modifications to a molecule's structure affect its biological activity. researchgate.net By analyzing SAR, medicinal chemists can identify which parts of a molecule are essential for its activity and which can be modified to improve properties like potency, selectivity, and pharmacokinetics. mdpi.com

For quinoline derivatives, 3D-QSAR studies have been particularly insightful. By generating contour maps that visualize the regions where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic groups enhance or diminish activity, researchers can make informed decisions about structural modifications. mdpi.comnih.gov For example, an SAR study on tetrahydroquinoline-based inhibitors of the LSD1 enzyme revealed that introducing small hydrophobic and hydrogen-bond donor groups in specific regions enhanced the inhibitory activity. mdpi.com This information was then used to design novel derivatives with significantly improved potency. mdpi.com

This principle would be applied to this compound by systematically modifying its substituents—the chloro group, the methoxy (B1213986) group, and the methanol (B129727) moiety—and evaluating the impact of these changes on a desired biological activity.

Table 2: Examples of SAR-Guided Design in Quinoline Derivatives
Quinoline SeriesTargetKey SAR FindingDesign StrategyReference
Tetrahydroquinoline DerivativesLSD1 (Anticancer)Introduction of small hydrophobic and H-bond donor groups at a specific position enhances activity.Addition of amino and hydrophobic groups to the core structure. mdpi.com
Anti-gastric Cancer QuinolinesSerine/threonine kinase STK103D-QSAR contour maps identified favorable steric and electrostatic regions.Modification of the most active compound based on favorable regions identified in the model. nih.gov
Cyclopentaquinoline DerivativesDNA/Topoisomerase II (Anticancer)Based on pharmacophoric features of known DNA intercalators.Synthesis of new derivatives incorporating these essential features. rsc.org
Antimalarial QuinolinesPlasmodium falciparumCoMSIA and 2D-QSAR models identified key physicochemical properties for activity.Design of new derivatives with optimized electronic and steric features. nih.gov

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are twin strategies used to create novel compounds by modifying the core structure (scaffold) or specific functional groups of a known active molecule. nih.gov Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing other properties like synthetic accessibility or metabolic stability. nih.govresearchgate.net Scaffold hopping is a more drastic change, replacing the central molecular framework with a different one that maintains the 3D orientation of key binding groups. nih.gov

These techniques are valuable for navigating around existing patents and discovering new chemical classes of drugs. researchgate.net In the realm of quinoline derivatives, these principles are widely applied. For instance, a quinoline ring might be replaced by another heterocyclic system that preserves the geometry of the pharmacophore. In one study, the rigidification of a quinoline ring into an oxazino-quinoline scaffold was explored to deduce further SAR and optimize activity. acs.org

For this compound, a medicinal chemist might use bioisosteric replacement to swap the chlorine atom for a trifluoromethyl group to alter electronic properties, or replace the methoxy group with a different alkyl or amino group to probe interactions with the target. Scaffold hopping could involve replacing the entire quinoline core with, for example, a quinazoline (B50416) or naphthyridine scaffold to explore novel intellectual property space.

Multi-Target Drug Design Approaches

Complex diseases like cancer often involve multiple biological pathways. The multi-target drug design approach aims to create a single molecule that can interact with several targets simultaneously, potentially leading to enhanced efficacy and a lower likelihood of developing drug resistance. mdpi.comrsc.org

The quinoline scaffold is a popular framework for developing multi-target agents. researchgate.net Researchers have successfully designed quinoline-based compounds that act as multi-kinase inhibitors, targeting several receptor tyrosine kinases (like EGFR, HER-2, and VEGFR-2) that are crucial for cancer cell growth and proliferation. nih.gov Another strategy involves creating hybrid molecules, such as conjugating a quinoline moiety with a chalcone (B49325) structure, to produce compounds that can hit multiple targets in cancer cells. rsc.org

One study detailed the design of quinoline-based molecules as multi-targeted anticancer agents by analyzing their interactions with three distinct proteins: topoisomerase I, bromodomain-containing protein 4 (BRD4), and the ABCG2 transporter. mdpi.com The resulting compounds showed potential to inhibit all three targets, demonstrating a promising multi-pronged attack on cancer. mdpi.com This approach, when applied to a scaffold like this compound, would involve designing derivatives that can effectively bind to and modulate multiple, carefully selected disease-relevant targets.

Advanced Research Perspectives and Applications

Role of Quinoline (B57606) Derivatives in Materials Science

Quinoline derivatives are increasingly recognized for their utility in materials science, where their unique electronic and photophysical properties are harnessed for various applications. mdpi.com These compounds are foundational in the creation of dyes, smart materials, and electronic components. mdpi.com The planar structure and electron-rich nature of the quinoline ring system allow for the design of molecules with specific optical and electrical characteristics.

One significant application of quinoline derivatives is in the development of organic light-emitting diodes (OLEDs). Their structural versatility allows for fine-tuning of emission colors and enhancement of charge-transport properties. Furthermore, certain quinoline compounds have been investigated as corrosion inhibitors, forming protective layers on metal surfaces. mdpi.com The development of chemical sensors is another area where quinolines excel; their ability to interact with specific analytes, often leading to a detectable change in fluorescence, makes them valuable for environmental and industrial monitoring. researchgate.net

The structure of 2-Chloro-7-methoxyquinoline-3-methanol, featuring an electron-donating methoxy (B1213986) group and reactive chloro and methanol (B129727) functionalities, presents a promising platform for the synthesis of novel materials. These functional groups can be readily modified to tune the molecule's properties or to polymerize it into larger, functional materials.

Catalytic Applications of Quinoline-Based Compounds

In the realm of catalysis, quinoline-based compounds have carved out a significant niche, primarily as ligands in organometallic chemistry. researchgate.net The nitrogen atom in the quinoline ring can coordinate with a metal center, influencing the metal's catalytic activity, selectivity, and stability. This has led to the development of highly efficient catalysts for a range of chemical transformations.

A notable example is the use of copper-quinoline complexes to catalyze oxidation reactions, such as the oxidation of catechol to o-quinone, a process relevant to both biological systems and industrial applications. mdpi.com The efficacy of these catalytic systems is highly dependent on both the specific structure of the quinoline ligand and the nature of the coordinated metal ion. mdpi.com For instance, studies have shown that the choice of the copper salt (e.g., Cu(OAc)₂, CuSO₄, CuCl₂) dramatically affects the catalytic rate. mdpi.com

The assembly of quinoline ligands with metal salts can produce complexes that are far more effective catalysts than either component alone. mdpi.com Given its structure, this compound could be explored as a ligand in such systems. The substituents on the quinoline ring—the chloro, methoxy, and methanol groups—could be systematically varied to fine-tune the electronic and steric properties of the resulting metal complex, thereby optimizing its catalytic performance for specific reactions.

Development of this compound as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems in a controlled manner, providing insights into protein function and cellular processes. mskcc.org The development of these tools is a cornerstone of chemical biology, enabling the investigation of biological events in their native environment. mskcc.orgchemicalprobes.org Quinoline derivatives are particularly attractive scaffolds for designing such probes, especially fluorescent probes, due to their inherent photophysical properties. nih.gov

While direct studies on this compound as a chemical probe are not extensively documented, its chemical precursor, 2-chloro-7-methoxyquinoline-3-carbaldehyde, has been successfully employed as a bifunctional chemosensor. nih.gov Research has demonstrated its ability to detect ferric (Fe³⁺) ions through a "turn-on" fluorescent response and to act as a chemodosimeter for mercuric (Hg²⁺) ions. nih.gov

This precedent is highly significant. The reduction of the aldehyde group in the precursor to the methanol group in this compound provides a versatile chemical handle. This methanol group can be readily functionalized, for instance, by attaching different fluorophores, affinity tags (like biotin), or photo-reactive groups. Such modifications could transform the core scaffold into a sophisticated chemical probe designed for specific biological applications, including:

Fluorescent Imaging: Visualizing specific cellular components or tracking biological processes.

Proteomic Analysis: Identifying protein targets and interaction networks.

Targeted Manipulation: Modulating the function of a specific protein with spatial and temporal control.

The development of a "chemical toolbox" based on the this compound scaffold could, therefore, provide powerful new instruments for biological research. mskcc.org

Interdisciplinary Research Incorporating this compound Derivatives

The inherent versatility of the quinoline scaffold makes it a prime subject for interdisciplinary research, bridging the fields of medicinal chemistry, materials science, and catalysis. rsc.orgnih.gov A single, strategically functionalized quinoline derivative can serve as a starting point for diverse scientific investigations. Derivatives of this compound are well-suited to be a focal point for such collaborative research.

For example, a synthetic chemist could create a library of compounds by modifying the chloro, methoxy, and methanol groups. This library could then be explored across different disciplines:

Medicinal Chemistry: The compounds could be screened for various biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties, leveraging the known pharmacological potential of the quinoline core. researchgate.net

Materials Science: The photophysical properties (absorption, emission, quantum yield) of the new derivatives could be characterized to identify candidates for OLEDs, sensors, or molecular switches.

Catalysis: The derivatives could be tested as ligands in a variety of metal-catalyzed reactions to discover new catalytic systems with enhanced efficiency or novel reactivity. researchgate.net

This interdisciplinary approach accelerates discovery by leveraging a common chemical platform to answer questions in different scientific fields. The functional handles on this compound make it an ideal candidate for this type of synergistic research, where discoveries in one area can inform and inspire progress in another.

Emerging Methodologies and Technologies in Quinoline Research

The synthesis of quinoline derivatives is a mature field of chemistry, yet it continues to evolve with the development of more efficient, selective, and sustainable methods. researchgate.net These emerging technologies are crucial for accessing novel quinoline structures, including derivatives of this compound, for various applications. Recent innovations focus on improving atom economy, reducing environmental impact, and enabling the construction of complex molecular architectures. nih.govresearchgate.net

Key emerging methodologies include:

C-H Bond Functionalization: This powerful strategy allows for the direct modification of carbon-hydrogen bonds on the quinoline ring. rsc.org It avoids the need for pre-functionalized starting materials, making synthetic routes more direct and efficient. By carefully selecting catalysts and reaction conditions, researchers can achieve high selectivity for specific positions on the ring. rsc.orgresearchgate.net

Multicomponent Reactions (MCRs): MCRs construct complex molecules by combining three or more starting materials in a single step. nih.gov Reactions like the Friedlander, Povarov, and Ugi reactions are used to build diverse quinoline scaffolds with high efficiency and atom economy. nih.govnih.gov

Green and Sustainable Synthesis: There is a growing emphasis on environmentally friendly synthetic protocols. researchgate.net This includes the use of nanocatalysts for enhanced reactivity, the replacement of traditional organic solvents with greener alternatives like water or ethanol (B145695), and the application of energy-efficient techniques such as microwave irradiation and ultrasound-assisted synthesis. nih.govnih.gov

Photocatalysis and Metal-Free Approaches: The use of light to drive chemical reactions offers mild conditions and unique selectivity. researchgate.net Concurrently, metal-free synthetic strategies are being developed to reduce cost and environmental concerns associated with transition-metal catalysts, providing alternative pathways for quinoline synthesis. acs.org

These advanced methodologies not only facilitate the synthesis of known quinoline compounds but also open the door to previously inaccessible derivatives, expanding the chemical space for discovery in all areas of quinoline research.

Interactive Table: Emerging Methodologies in Quinoline Synthesis

Methodology Description Key Advantages Relevant Reactions
C-H Bond Functionalization Direct conversion of C-H bonds to C-C or C-heteroatom bonds, bypassing traditional cross-coupling reactions. High atom economy, reduced synthetic steps, access to novel substitution patterns. rsc.org Directed ortho-metalation, transition-metal-catalyzed C-H activation.
Multicomponent Reactions (MCRs) One-pot reactions where three or more reactants combine to form a single product, incorporating most atoms of the reactants. High efficiency, operational simplicity, structural diversity from simple starting materials. nih.gov Friedlander Annulation, Povarov Reaction, Ugi Reaction. nih.govnih.gov
Green Catalysis Use of environmentally benign catalysts and reaction conditions to minimize waste and energy consumption. Sustainability, reusability of catalysts, often milder reaction conditions. Nanocatalysis, use of water as a solvent, biocatalysis. nih.govnih.gov
Photocatalysis Use of light to initiate and drive chemical reactions, often via the generation of reactive radical intermediates. Mild conditions, high selectivity, access to unique reaction pathways. researchgate.net Light-induced C-H functionalization, radical cyclizations.

Q & A

Q. How does intramolecular hydrogen bonding influence the compound’s stability and bioactivity?

  • Methodology : Compare XRD data (SHELXL-refined) of the compound with/without hydrogen-bonding disruptors (e.g., DMSO). Molecular dynamics (MD) simulations (GROMACS) track conformational changes. Bioactivity assays under H-bond inhibition (e.g., deuterated solvents) quantify stability-activity trade-offs .

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-7-methoxyquinoline-3-methanol
Reactant of Route 2
2-Chloro-7-methoxyquinoline-3-methanol

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